Efficacy in H2-Blocker-Resistant Ulcers: A Unique Structural Advantage Over Five-Membered Ring Antagonists
In patients with peptic ulcers resistant to five-membered-ring H2-blockers (cimetidine, ranitidine, famotidine), switching to roxatidine, a six-membered-ring antagonist, achieved healing rates of 47% (9/19) for gastric ulcers and 89% (8/9) for duodenal ulcers [1]. Conversely, switching from roxatidine to a five-membered-ring agent for roxatidine-resistant ulcers resulted in healing rates of 40% (6/15) for gastric ulcers and 40% (4/10) for duodenal ulcers [1].
| Evidence Dimension | Ulcer healing rate in H2-blocker-resistant patients |
|---|---|
| Target Compound Data | Gastric ulcer: 47% (9/19); Duodenal ulcer: 89% (8/9) |
| Comparator Or Baseline | Five-membered-ring H2-blockers (cimetidine, ranitidine, famotidine) |
| Quantified Difference | For duodenal ulcers, roxatidine's 89% healing rate in resistant patients is significantly higher than the 40% rate achieved when switching from roxatidine to a five-membered-ring agent |
| Conditions | Clinical trial in patients with H2-blocker-resistant ulcers; treatment involved switching from a five-membered-ring agent to roxatidine or vice versa |
Why This Matters
This demonstrates that roxatidine can effectively treat a patient population that has failed first-line H2-blocker therapy, providing a clear clinical advantage for its selection in refractory cases.
- [1] Yasutake K, et al. Effects of changing the type of H2-blocker in the treatment of H2-blocker-resistant ulcers: comparison of roxatidine acetate hydrochloride and other H2-blockers. J Int Med Res. 1998 Jan-Feb;26(1):25-36. View Source
